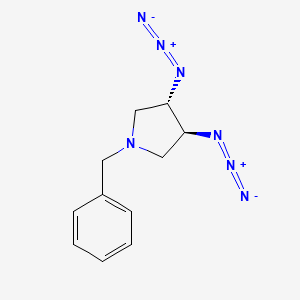
(3S,4S)-3,4-Diazido-1-(phenylmethyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-3,4-Diazido-1-(phenylmethyl)pyrrolidine is a chemical compound with the molecular formula C₁₁H₁₃N₇ It is characterized by the presence of two azido groups attached to a pyrrolidine ring, which is further substituted with a phenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-Diazido-1-(phenylmethyl)pyrrolidine typically involves the azidation of a suitable precursor. One common method involves the reaction of (3S,4S)-3,4-diamino-1-(phenylmethyl)pyrrolidine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring safety measures for handling azides, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
(3S,4S)-3,4-Diazido-1-(phenylmethyl)pyrrolidine can undergo various chemical reactions, including:
Reduction: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or alkoxides.
Cycloaddition: The azido groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Cycloaddition Conditions: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Reduction Products: Corresponding diamines.
Substitution Products: Compounds with substituted groups replacing the azido groups.
Cycloaddition Products: Triazole derivatives.
科学研究应用
(3S,4S)-3,4-Diazido-1-(phenylmethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.
Biology: Potential use in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Medicine: Investigated for its potential in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism of action of (3S,4S)-3,4-Diazido-1-(phenylmethyl)pyrrolidine largely depends on the specific application and the chemical environment. In cycloaddition reactions, the azido groups act as 1,3-dipoles, reacting with alkynes or alkenes to form triazoles. In reduction reactions, the azido groups are converted to amines, which can then participate in further chemical transformations.
相似化合物的比较
Similar Compounds
(3S,4S)-3,4-Diamino-1-(phenylmethyl)pyrrolidine: Precursor for the synthesis of (3S,4S)-3,4-Diazido-1-(phenylmethyl)pyrrolidine.
(3S,4S)-3,4-Bis(diphenylphosphino)-1-(phenylmethyl)pyrrolidine: Another pyrrolidine derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of two azido groups, which impart distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for applications in synthetic chemistry and materials science.
属性
IUPAC Name |
(3S,4S)-3,4-diazido-1-benzylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N7/c12-16-14-10-7-18(8-11(10)15-17-13)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTPNWLLDKCASW-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N=[N+]=[N-])N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)N=[N+]=[N-])N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
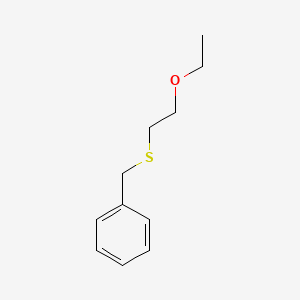
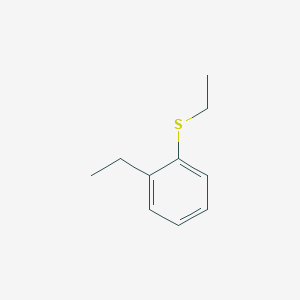
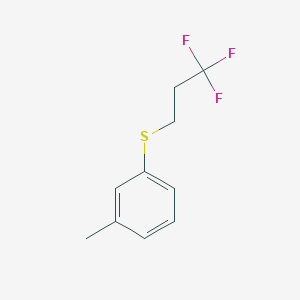
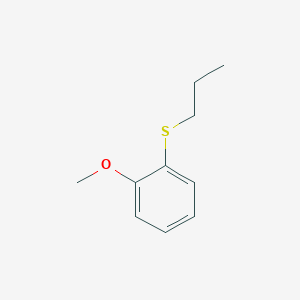
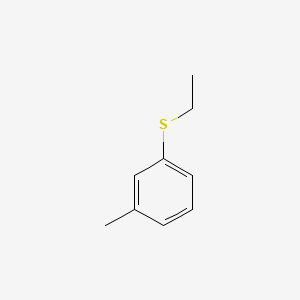
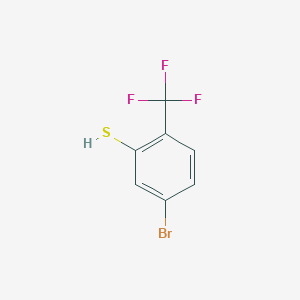
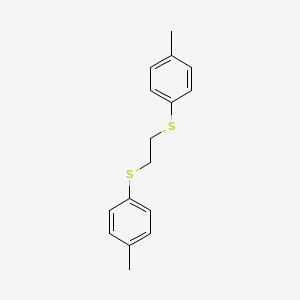
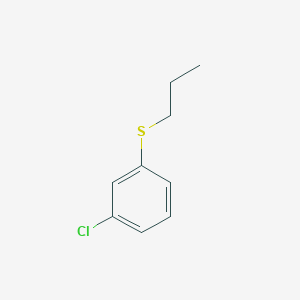
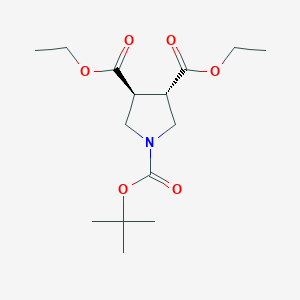
![(2S)-2alpha,3beta-Dimethoxy-2,3-dimethyl-5alpha,6beta-bis[(diphenylphosphino)methyl]-1,4-dioxane](/img/structure/B7988733.png)
![N,N'-[(3R)-1-Benzylpyrrolidine-3beta,4alpha-diyl]bis(trifluoromethanesulfonamide)](/img/structure/B7988740.png)
![N-[(3R,4R)-4-acetamido-1-benzylpyrrolidin-3-yl]acetamide](/img/structure/B7988749.png)
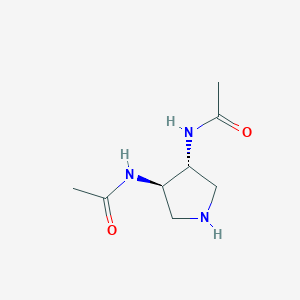
![[(3S,4S)-1-benzyl-4-diphenoxyphosphoryloxypyrrolidin-3-yl] diphenyl phosphate](/img/structure/B7988768.png)
